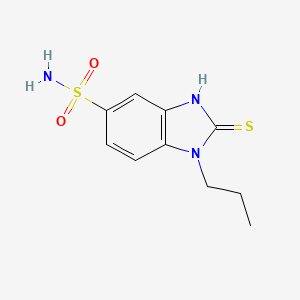

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide typically involves the reaction of 2-mercapto-1-propyl-1H-benzimidazole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The benzimidazole scaffold, including derivatives like 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, is well-known for its broad spectrum of biological activities. These include:

- Antimicrobial Activity : Benzimidazole derivatives have been shown to exhibit significant antimicrobial properties against various pathogens. For example, compounds related to this scaffold have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

- Antiviral Properties : Recent studies indicate that benzimidazole derivatives can inhibit viral replication, particularly against enteroviruses and herpes simplex virus. This suggests a potential role for this compound in antiviral therapy .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of benzimidazole compounds. For instance, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases .

Chemical Stabilization

In addition to its pharmacological applications, this compound serves as a stabilizer in chemical formulations. Specifically, it has been identified as an effective stabilizer for N-alkyl-benzenesulphonamides against thermal degradation. The compound acts by preventing the deterioration of these sulphonamides, enhancing their shelf life and stability under varying conditions .

Case Study 1: Antimicrobial Efficacy

A series of benzimidazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that derivatives containing the mercapto group exhibited enhanced activity against resistant strains of bacteria, suggesting that modifications to the benzimidazole structure can yield potent antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of various benzimidazole derivatives, compounds similar to this compound were found to significantly reduce edema in animal models. The compounds were compared with standard anti-inflammatory drugs, showing comparable or superior efficacy .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the sulfonamide group can interact with various enzymes, inhibiting their activity .

Comparación Con Compuestos Similares

Similar Compounds

2-mercapto-5-methoxybenzimidazole: Used in the preparation of COX-2 inhibitors.

2-mercaptobenzimidazole: Known for its use as a corrosion inhibitor and in the synthesis of pharmaceuticals.

Uniqueness

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is unique due to its dual functional groups (thiol and sulfonamide), which provide a versatile platform for various chemical reactions and interactions with biological targets. This makes it particularly valuable in proteomics research and potential drug development.

Actividad Biológica

2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzimidazole core, a mercapto group (-SH), and a sulfonamide group (-SO2NH2), which contribute to its reactivity and interaction with biological macromolecules. The following sections provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H13N3O2S2

- Molecular Weight : 271.36 g/mol

The presence of both the mercapto and sulfonamide groups enhances the biological activity of MPBS compared to structurally similar compounds, making it a candidate for various therapeutic applications.

MPBS exhibits its biological activity primarily through interactions with specific enzymes and proteins. The mercapto group can form covalent bonds with active sites on target proteins, while the sulfonamide moiety may modulate enzyme activity. Key mechanisms include:

- Inhibition of Protease Enzymes : MPBS has shown promising results as an inhibitor of various proteases, including those involved in viral replication pathways (e.g., HIV protease) .

- Anti-inflammatory Properties : The sulfonamide group is known to influence immune responses, suggesting potential applications in treating inflammatory conditions .

Biological Activities

Research indicates that MPBS possesses several notable biological activities:

- Antiviral Activity : Studies have demonstrated that MPBS can inhibit viral proteases, thus potentially serving as a therapeutic agent against viral infections .

- Antimicrobial Properties : Preliminary data suggest that MPBS may exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, although further studies are needed to quantify this activity .

- Anti-inflammatory Effects : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares MPBS with structurally similar compounds regarding their key features and biological activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Amino-benzoxazole sulfonamide | Structure | Known for HIV protease inhibition; lacks mercapto group |

| Benzimidazole sulfonamide | Structure | Broad-spectrum antimicrobial activity; no propyl chain |

| 2-Mercaptobenzimidazole | Structure | Exhibits antioxidant properties; simpler structure |

MPBS's unique combination of functional groups enhances its reactivity and biological profile compared to these compounds .

Case Studies

Recent studies have focused on the synthesis and evaluation of MPBS's biological activities:

- Synthesis and Evaluation : A study synthesized MPBS and evaluated its inhibitory effects on HIV protease. Results indicated a significant reduction in viral replication in vitro, showcasing its potential as an antiviral agent .

- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of MPBS against various bacterial strains. The compound demonstrated moderate activity against both Staphylococcus aureus and Escherichia coli, suggesting further exploration in antimicrobial research .

- Inflammatory Response Modulation : A study highlighted the anti-inflammatory effects of MPBS in animal models, where it reduced markers of inflammation significantly compared to control groups .

Propiedades

IUPAC Name |

1-propyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-2-5-13-9-4-3-7(17(11,14)15)6-8(9)12-10(13)16/h3-4,6H,2,5H2,1H3,(H,12,16)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHJMAFQAPIKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.